molecular formula C15H10N2O B13932561 9H-Pyrido(3,4-b)indole, 1-(2-furyl)- CAS No. 50892-81-4

9H-Pyrido(3,4-b)indole, 1-(2-furyl)-

Cat. No.: B13932561
CAS No.: 50892-81-4
M. Wt: 234.25 g/mol
InChI Key: CNWBTQXHKWLFIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9H-Pyrido(3,4-b)indole, 1-(2-furyl)- is a heterocyclic compound that belongs to the class of beta-carbolines. This compound is characterized by a fused ring system that includes a pyridine ring and an indole ring, with a furyl substituent at the 1-position. Beta-carbolines are known for their diverse biological activities and are found in various natural sources such as plants, animals, and microorganisms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9H-Pyrido(3,4-b)indole, 1-(2-furyl)- typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Pictet-Spengler reaction, where a tryptamine derivative reacts with an aldehyde or ketone in the presence of an acid catalyst to form the beta-carboline structure. The furyl group can be introduced through subsequent functionalization reactions.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of high-pressure reactors, specialized catalysts, and purification techniques such as chromatography and crystallization to obtain the desired product in large quantities.

Chemical Reactions Analysis

Types of Reactions

9H-Pyrido(3,4-b)indole, 1-(2-furyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its dihydro or tetrahydro forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the beta-carboline core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro or tetrahydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

9H-Pyrido(3,4-b)indole, 1-(2-furyl)- has numerous applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its interactions with biological macromolecules and its potential as a biochemical probe.

    Medicine: Research focuses on its pharmacological properties, including its potential as an anticancer, antiviral, and neuroprotective agent.

    Industry: It is used in the development of new materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 9H-Pyrido(3,4-b)indole, 1-(2-furyl)- involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes such as monoamine oxidase (MAO) or interact with neurotransmitter receptors in the brain. These interactions can lead to various biological effects, including modulation of neurotransmitter levels, inhibition of cell proliferation, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Norharmane: Another beta-carboline with similar structural features but lacking the furyl substituent.

    Harmane: A methylated derivative of beta-carboline with distinct biological activities.

    1,2,3,4-Tetrahydro-9H-pyrido(3,4-b)indole: A reduced form of the compound with different chemical properties.

Uniqueness

9H-Pyrido(3,4-b)indole, 1-(2-furyl)- is unique due to the presence of the furyl group, which can influence its chemical reactivity and biological activity. This substituent may enhance its binding affinity to certain molecular targets or alter its pharmacokinetic properties, making it a valuable compound for specific research applications.

Properties

CAS No.

50892-81-4

Molecular Formula

C15H10N2O

Molecular Weight

234.25 g/mol

IUPAC Name

1-(furan-2-yl)-9H-pyrido[3,4-b]indole

InChI

InChI=1S/C15H10N2O/c1-2-5-12-10(4-1)11-7-8-16-15(14(11)17-12)13-6-3-9-18-13/h1-9,17H

InChI Key

CNWBTQXHKWLFIJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C(=NC=C3)C4=CC=CO4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.